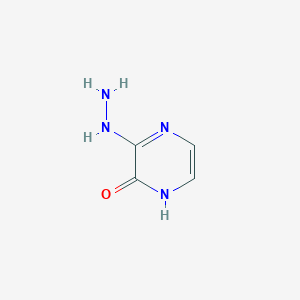![molecular formula C12H13NO2 B13672770 6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)
6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the oxazine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be performed under microwave conditions to enhance the reaction efficiency . The reaction involves initial protonation of the orthoester, followed by nucleophilic attack by the anthranilic acid amino group, leading to the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .
化学反応の分析
Types of Reactions
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazines, dihydro analogs, and other derivatives with modified functional groups .
科学的研究の応用
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
作用機序
The mechanism of action of 6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazine derivative with antimicrobial properties.
4H-Benzo[d][1,3]oxazin-4-ones: A broader class of compounds with similar structures and diverse biological activities.
Uniqueness
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and methyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-methyl-6-propan-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-7(2)9-4-5-11-10(6-9)12(14)15-8(3)13-11/h4-7H,1-3H3 |
InChIキー |
ZDTXQKAMMNRTDA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)C(C)C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


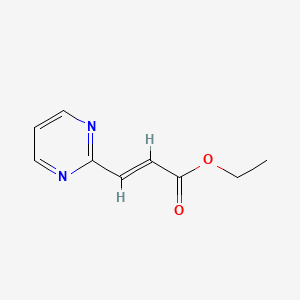

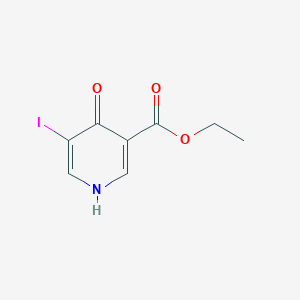
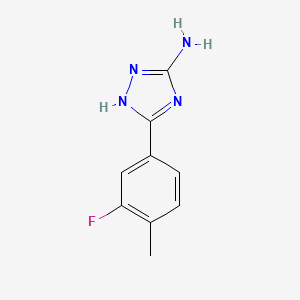
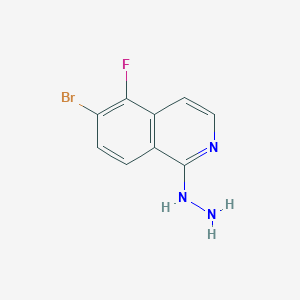
![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
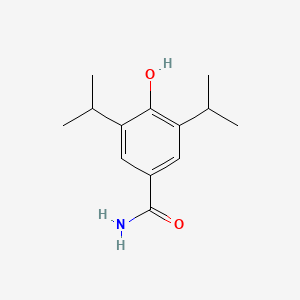
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)
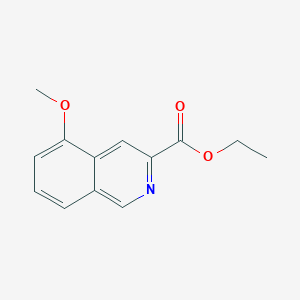


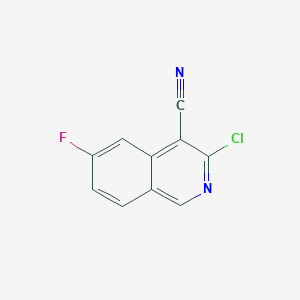
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
